Anticancer Agent 35 vs. Doxorubicin: Superior Potency in A431 Epidermoid Carcinoma Model
Anticancer agent 35 demonstrates a 6.2-fold greater potency than the reference chemotherapeutic doxorubicin in the A431 epidermoid carcinoma cell line, establishing a clear potency advantage for applications focused on this cancer type [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 4.0 µg/mL |
| Comparator Or Baseline | Doxorubicin: 24.9 µg/mL |
| Quantified Difference | 6.2-fold higher potency (4.0 vs. 24.9 µg/mL) |
| Conditions | A431 epidermoid carcinoma cell line; MTT assay |
Why This Matters
The 6.2-fold potency advantage over a clinical reference standard provides a quantifiable justification for selecting Anticancer agent 35 over generic chemotherapeutics in A431-based experimental systems.
- [1] Sroor FM, Othman AM, Aboelenin MM, Mahrous KF. Anticancer and antimicrobial activities of new thiazolyl-urea derivatives: gene expression, DNA damage, DNA fragmentation and SAR studies. Med Chem Res. 2022;31:400-415. doi:10.1007/s00044-022-02849-3 View Source
